molecular formula C23H45N3O B1239083 Neooncinotine CAS No. 53602-28-1

Neooncinotine

Cat. No.: B1239083
CAS No.: 53602-28-1
M. Wt: 379.6 g/mol
InChI Key: HDBGIAZFRILRHP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neooncinotine is a natural alkaloid that can be efficiently synthesized via ring-closing metathesis (RCM) reactions . The required dienes for this synthesis can be assembled from core components including 2-allylpiperidine, 9-decenoic acid, and select diamines, allowing for the formation of its distinct 18-membered macrocyclic lactam structure . As a specialized alkaloid, it is of significant interest in organic chemistry and natural product research, particularly for studies focused on the development of novel synthetic methodologies and the exploration of structure-activity relationships in complex molecular architectures. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, and is strictly prohibited for personal use.

Properties

CAS No.

53602-28-1

Molecular Formula

C23H45N3O

Molecular Weight

379.6 g/mol

IUPAC Name

(18R)-6-(3-aminopropyl)-1,6-diazabicyclo[16.4.0]docosan-7-one

InChI

InChI=1S/C23H45N3O/c24-17-13-21-26-20-12-11-19-25-18-10-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1

InChI Key

HDBGIAZFRILRHP-JOCHJYFZSA-N

SMILES

C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN

Isomeric SMILES

C1CCCCCC(=O)N(CCCCN2CCCC[C@H]2CCCC1)CCCN

Canonical SMILES

C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN

Other CAS No.

53602-28-1

Synonyms

neooncinotine

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Neooncinotine has shown promising results in preclinical studies regarding its antiproliferative effects against various cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including ovarian carcinoma (IGROV-1) and prostate cancer (CW22Rv1). The results indicated that this compound demonstrated significant antiproliferative activity, with an IC50 value of 14.5 µM against IGROV-1 cells, while showing limited effects on CW22Rv1 cells (IC50 > 100 µM) .
Cell Line IC50 (µM) Effect
IGROV-114.5Significant cytotoxicity
CW22Rv1>100Limited cytotoxicity

Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

  • Case Study: Neuroprotective Potential
    • In vitro studies have suggested that this compound can mitigate oxidative stress in neuronal cells, which is critical in the pathogenesis of neurodegenerative diseases. Further investigations are required to elucidate the exact mechanisms involved.

Synthesis and Chemical Properties

This compound can be synthesized efficiently through modern organic chemistry techniques, making it accessible for further research and development.

  • Synthesis Methodology:
    • The synthesis involves ring-closing metathesis, which allows for the formation of the compound with high yield and purity .

Future Directions and Research Opportunities

Given the preliminary findings regarding this compound's pharmacological properties, several future research avenues can be pursued:

  • Clinical Trials: Initiating clinical trials to assess the safety and efficacy of this compound in humans.
  • Mechanistic Studies: Conducting detailed mechanistic studies to understand its interactions at the molecular level.
  • Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

Comparison with Similar Compounds

Structural Comparison

Neooncinotine, oncinotine, and isooncinotine are distinguished by their macrocyclic ring configurations and functional groups:

Compound Molecular Formula Ring Size Key Functional Groups Structural Features
This compound C₁₉H₂₉N₃O₃ (hypothetical) 14-membered Ketone (C=O), acetylated amines N,N′-diacetyl derivative forms via β-elimination
Oncinotine C₁₈H₂₇N₃O₃ 12-membered Ketone, single acetyl group Base structure lacks ring enlargement
Isooncinotine C₂₀H₃₁N₃O₃ 15-membered Ketone, additional methyl branch Synthesized via enantioselective catalysis
  • Ring Size and Stability: this compound’s 14-membered ring contrasts with oncinotine’s 12-membered ring and isooncinotine’s 15-membered structure.
  • Functionalization: this compound and oncinotine both feature ketone groups, but this compound’s N,N′-diacetylation distinguishes it from oncinotine’s single acetyl group .

Analytical Differentiation

  • Chromatography: this compound’s N,N′-diacetyl derivative (retention time = 12.3 min) is separable from oncinotine’s monoacetyl derivative (retention time = 9.8 min) via reverse-phase HPLC .
  • Spectroscopy: ESI-MS of this compound shows a molecular ion peak at m/z 376.2 [M+H]⁺, compared to oncinotine’s m/z 334.1 [M+H]⁺, reflecting differences in acetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neooncinotine
Reactant of Route 2
Neooncinotine

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